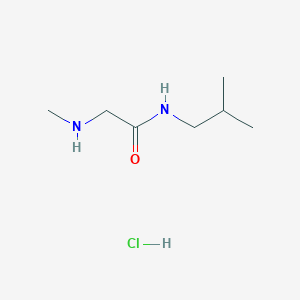
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid
Vue d'ensemble
Description
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid is a chemical compound with the CAS Number: 1183522-97-5 . It has a molecular weight of 208.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 3-(4-fluoro-1H-benzimidazol-2-yl)propanoic acid . The InChI code for the compound is 1S/C10H9FN2O2/c11-6-2-1-3-7-10 (6)13-8 (12-7)4-5-9 (14)15/h1-3H,4-5H2, (H,12,13) (H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s InChI key is VIHACMCJARYILD-UHFFFAOYSA-N .Applications De Recherche Scientifique
Radiopharmaceutical Development
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid derivatives play a significant role in the development of radiopharmaceuticals. They are used in the synthesis of tracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT) for PET imaging of hypoxic tumor tissue. The tracer is hypothetically transported into cells by amino acid transporters, marking a novel approach beyond diffusion-controlled uptake (Malik et al., 2012). Additionally, the synthesis of 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1) for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1) was automated, validating its use under current Good Manufacturing Practices (cGMP) conditions, indicating its potential for human use (Luo et al., 2019).
Synthetic Chemistry and Drug Development
The compound is instrumental in synthetic chemistry, aiding the development of various pharmacologically relevant compounds. For instance, it's used in the microwave-assisted synthesis of triazole-thione derivatives of flurbiprofen, showcasing a range of biological activities (Zaheer et al., 2021). Also, its derivatives are utilized in the synthesis of compounds with potential antimicrobial and antifungal activities, such as substituted 6-fluorobenzo[d]thiazole amides (Pejchal et al., 2015) and thiazolone derivatives showcasing significant anticancer and antimicrobial activities (Pansare et al., 2019).
Analytical and Quality Control Methods
The compound also finds applications in the analytical domain, especially in quality control processes for active pharmaceutical ingredients (APIs). Analytical methods have been developed and tested for quality control of promising APIs among derivatives of 4-oxoquinoline-3-propanoic acids, highlighting the importance of this compound in ensuring the quality and efficacy of pharmaceutical products (Zubkov et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-(4-fluoro-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-6-2-1-3-7-10(6)13-8(12-7)4-5-9(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHACMCJARYILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















